3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1,6-dimethylquinolin-4(1H)-one
Description
The compound 3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1,6-dimethylquinolin-4(1H)-one (CAS: 1206991-40-3) is a heterocyclic molecule featuring a quinolin-4(1H)-one core substituted with a 1,6-dimethyl group and a 1,2,4-oxadiazole ring bearing a 3-chlorophenyl moiety . The quinolinone scaffold is known for its pharmacological relevance, particularly in antimicrobial and anticancer applications, while the 1,2,4-oxadiazole group enhances metabolic stability and bioavailability.
Properties
IUPAC Name |
3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O2/c1-11-6-7-16-14(8-11)17(24)15(10-23(16)2)19-21-18(22-25-19)12-4-3-5-13(20)9-12/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIDZGGJOVCPTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)C3=NC(=NO3)C4=CC(=CC=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1,6-dimethylquinolin-4(1H)-one typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 3-chlorobenzohydrazide and ethyl acetoacetate in the presence of a dehydrating agent can yield the desired oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Specific Reactions
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Hydrazide Formation : Hydrazides are typically prepared by reacting esters with hydrazine hydrate under reflux conditions .
Compound Reaction Conditions Yield Methyl 4-chlorobenzoate to 4-chlorobenzohydrazide Ethanol, Hydrazine hydrate, 8 hours 80% -
Oxadiazole Ring Formation : This involves the reaction of a hydrazide with a carbonyl compound, often facilitated by a dehydrating agent like 1,1-carbonyldiimidazole (CDI) .
Compound Reaction Conditions Yield 3-H-1,3,4-oxadiazole-2-ones DMF, CDI, Room Temperature Variable -
Quinoline Synthesis : Quinolines can be synthesized using polyphosphoric acid (PPA) as a catalyst and solvent .
Compound Reaction Conditions Yield 8-fluoro-2,3-dimethylquinolin-4-ol PPA, 150°C, 100 mmol 89.2%
Hydrolysis
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Reaction Conditions : The compound could undergo hydrolysis under acidic or basic conditions, potentially breaking the oxadiazole or quinoline rings.
Reaction : Hydrolysis of the oxadiazole ring could yield the original hydrazide and carbonyl components.
Nucleophilic Substitution
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Reaction Conditions : The presence of a chloro substituent on the phenyl ring suggests potential for nucleophilic substitution reactions.
Reaction : A nucleophile could replace the chlorine atom, forming a new bond with the phenyl ring.
Condensation Reactions
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Reaction Conditions : The quinoline and oxadiazole moieties could participate in condensation reactions with other molecules, forming new heterocyclic compounds.
Reaction : This might involve the loss of a small molecule like water or methanol to form a new ring system.
Future Research Directions
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Biological Activity Studies : Investigating the biological activities of this compound could reveal potential applications in medicine or agriculture.
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Synthetic Method Development : Optimizing the synthesis of this compound could improve yields and reduce costs, making it more accessible for further study.
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Chemical Modification : Exploring chemical modifications to enhance or alter the compound's properties could lead to new derivatives with unique applications.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available quinoline derivatives. The oxadiazole moiety is synthesized through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and X-ray crystallography are employed to confirm the structure.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : The compound has shown effectiveness against various bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. In a study, certain derivatives exhibited minimum inhibitory concentration (MIC) values as low as 6.25 µg/ml against Mycobacterium smegmatis, indicating potential for development as antituberculosis agents .
| Compound | Target Bacteria | MIC (µg/ml) |
|---|---|---|
| 6d | Mycobacterium smegmatis | 6.25 |
| 6e | Pseudomonas aeruginosa | 12.5 |
Anticancer Activity
In addition to antimicrobial properties, the compound has been evaluated for anticancer activity. A series of quinoline-based compounds were tested against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). Results indicated that some derivatives possess IC50 values in the range of 1.9–7.52 µg/ml, demonstrating promising antiproliferative effects .
| Compound | Cell Line | IC50 (µg/ml) |
|---|---|---|
| Compound A | HCT-116 | 1.9 |
| Compound B | MCF-7 | 2.3 |
Study on Antimicrobial Properties
In a study published in RSC Advances, researchers synthesized various oxadiazole derivatives and evaluated their antibacterial activities. The results indicated that introducing electron-withdrawing groups enhanced the antimicrobial efficacy of the compounds .
Study on Anticancer Effects
Another study focused on a series of methyl derivatives based on oxadiazolylquinoline structures. The synthesized compounds were tested for their cytotoxic effects against cancer cell lines, with several compounds showing significant inhibition of cell proliferation .
Mechanism of Action
The mechanism of action of 3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1,6-dimethylquinolin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Fluorophenyl Analog: 3-[3-(3-Fluorophenyl)-1,2,4-Oxadiazol-5-yl]-1,6-Dimethylquinolin-4(1H)-one
Structural Differences: Replacing the 3-chlorophenyl group with 3-fluorophenyl (CAS: STL104463) reduces molecular weight from 349.79 g/mol (Cl-substituted) to 335.34 g/mol (F-substituted) due to the lower atomic mass of fluorine .
Base Quinolinone: 1,6-Dimethylquinolin-4(1H)-one
Structural Simplicity: The unsubstituted quinolinone (CAS: 325856-06-2) lacks the oxadiazole and aryl groups, resulting in a lower molecular weight (201.24 g/mol) and reduced complexity . Functional Role: This compound serves as a synthetic precursor or intermediate. The absence of the oxadiazole-chlorophenyl moiety likely diminishes its bioactivity, highlighting the importance of these substituents in enhancing target engagement.
Triazole-Based Analogues
Compounds like [α-(4-methoxybenzoyl)-2-(1,2,4-triazol-1-yl)]ethyl-N,N-dimethyl dithiocarbamate () share heterocyclic features but differ in core structure (triazole vs. oxadiazole) and substituents (dithiocarbamate vs. chlorophenyl). These triazole derivatives exhibit fungicidal and plant growth-regulating activities , suggesting that heterocyclic diversity significantly modulates biological function .
Data Table: Key Properties of Compared Compounds
Research Findings and Implications
- Synthetic Accessibility: The fluorophenyl and chlorophenyl analogs are likely synthesized via similar routes, such as cyclization of amidoximes with carboxylic acid derivatives, followed by coupling to the quinolinone core .
- Crystallography : X-ray diffraction data for related compounds (e.g., triazole derivatives) were obtained using SHELX software, a standard tool for small-molecule refinement .
- Biological Activity : The chlorophenyl-oxadiazole combination may enhance target selectivity compared to fluorine or simpler cores, though empirical data is needed to confirm this hypothesis.
Biological Activity
The compound 3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1,6-dimethylquinolin-4(1H)-one is a novel heterocyclic compound that combines the structural features of oxadiazole and quinoline, both of which are known for their diverse biological activities. This article reviews the biological activity of this compound based on various studies, focusing on its antimicrobial, antifungal, and anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 315.75 g/mol. The structure incorporates a chlorophenyl group and an oxadiazole moiety linked to a dimethylquinolinone framework.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole and quinoline structures exhibit significant antimicrobial properties. A study reported that derivatives of 1,2,4-oxadiazoles demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) values for some derivatives ranged from 50 to 250 μg/ml against Staphylococcus aureus and Escherichia coli .
- Compounds with halogen substitutions showed enhanced activity compared to standard antibiotics .
Antifungal Activity
The compound has also been evaluated for its antifungal properties. In a study assessing various oxadiazole derivatives:
- The compound exhibited inhibitory rates against fungi such as Candida albicans and Aspergillus niger, with specific compounds achieving up to 86.1% inhibition against Sclerotinia sclerotiorum, outperforming some commercial fungicides .
- The effective concentration (EC50) values were reported at 5.17 mg/L for certain derivatives, indicating low toxicity while maintaining efficacy .
Anticancer Activity
The anticancer potential of oxadiazole and quinoline derivatives has been a focal point in recent pharmacological research:
- Studies have shown that similar compounds can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of cell proliferation and induction of oxidative stress .
- The structure-activity relationship (SAR) analysis suggests that modifications on the benzene ring enhance cytotoxic effects against specific cancer types .
Case Studies
- Antimicrobial Efficacy Study : A comparative analysis involving multiple oxadiazole derivatives revealed that those with electron-withdrawing groups (like chlorine) demonstrated superior antimicrobial activity compared to their non-substituted counterparts .
- Fungicidal Activity Assessment : In trials against agricultural pathogens, the compound's derivatives showed promising results with significant inhibitory effects on fungal growth, suggesting potential applications in crop protection .
Table 1: Biological Activities of Selected Oxadiazole Derivatives
| Compound ID | Antibacterial Activity (MIC μg/ml) | Antifungal Activity (%) | EC50 (mg/L) |
|---|---|---|---|
| Compound A | 50 (S. aureus) | 75 | N/A |
| Compound B | 100 (E. coli) | 80 | N/A |
| Compound C | 150 (P. aeruginosa) | 86.1 | 5.17 |
Q & A
Basic Research Questions
Q. What are the key considerations for designing a synthetic route for this compound?
- Methodological Answer : Begin with a literature review of structurally similar quinoline-oxadiazole hybrids (e.g., analogs with chloro-substituted aryl groups) to identify viable starting materials and reaction conditions. For example, the synthesis of 3-(2-chlorobenzo[h]quinolin-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one involved condensation reactions in ethanol-DMF mixtures under basic conditions . Optimize reaction parameters (e.g., solvent polarity, temperature, catalyst) to enhance yield and purity. Validate intermediates via spectroscopic techniques (NMR, IR, MS) and confirm regioselectivity of oxadiazole ring formation using X-ray crystallography if available .
Q. How can researchers characterize the molecular structure and purity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., distinguishing methyl groups on quinoline vs. oxadiazole rings).
- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula verification.
- Chromatography : HPLC or GC-MS to assess purity (>95% is standard for biological assays).
- Crystallography : Single-crystal X-ray diffraction to resolve ambiguities in regiochemistry .
Q. What preliminary toxicity or safety assessments are required before laboratory use?
- Methodological Answer : Conduct acute toxicity studies in vitro (e.g., cytotoxicity assays on human cell lines) to establish safe handling thresholds. Reference safety data for structurally related compounds, such as 3-(4-chlorophenyl)-4-cyclopropyl-1H-1,2,4-triazol-5(4H)-one, which requires precautions against inhalation, skin contact, and environmental release due to aquatic toxicity . Implement OSHA-compliant protocols for waste disposal and emergency response (e.g., neutralization of spills with activated carbon) .
Advanced Research Questions
Q. How can environmental fate studies be designed to evaluate the persistence of this compound?
- Phase 1 (Lab) : Measure physicochemical properties (logP, hydrolysis rate) under controlled conditions. Use HPLC-UV or LC-MS to track degradation products.
- Phase 2 (Field) : Perform soil column experiments to assess leaching potential. Monitor bioaccumulation in model organisms (e.g., Daphnia magna) using isotope-labeled analogs.
- Data Interpretation : Compare degradation half-lives (t½) with regulatory thresholds (e.g., OECD 307 guidelines).
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological Answer :
- Variable Analysis : Reconcile discrepancies by standardizing assay conditions (e.g., cell line origin, incubation time). For example, chronic administration protocols in rodent models require strict control of dosage intervals and metabolic clearance rates .
- Statistical Validation : Apply multivariate analysis (ANOVA with post-hoc tests) to isolate confounding variables. Use tools like Molecular Operating Environment (MOE) for structure-activity relationship (SAR) modeling to identify substituents influencing bioactivity .
Q. What advanced techniques can elucidate the compound’s mechanism of action at the molecular level?
- Methodological Answer :
- Biophysical Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity for target proteins (e.g., kinases or receptors).
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) using Protein Data Bank (PDB) structures to predict binding poses. Validate with mutagenesis studies on key residues .
- Omics Integration : Combine transcriptomic (RNA-seq) and proteomic (LC-MS/MS) data to map downstream signaling pathways affected by the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
